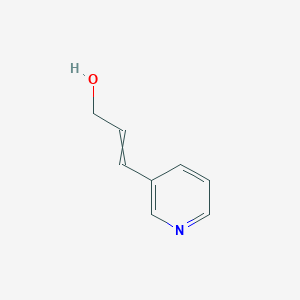










|
REACTION_CXSMILES
|
ClC(OCC)=O.[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]=[CH:14][C:15](O)=[O:16])[CH:8]=1.N1C=CC=C(C=O)C=1.C(O)(=O)CC(O)=O>O1CCCC1.C(N(CC)CC)C>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]=[CH:14][CH2:15][OH:16])[CH:8]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)O
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at this temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added over 15 minutes to a stirred solution of sodium borohydride (0.94 g) in water (8 ml) which
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled in an ice-bath
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at ambient temperature for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
then partitioned between diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with diethyl ether and ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with a saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with toluene/ethyl acetate (1/1 v/v)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.84 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |